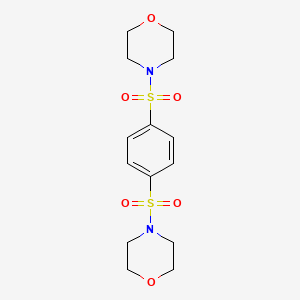![molecular formula C16H22N2O3S B4400104 N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide](/img/structure/B4400104.png)
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide
Descripción general
Descripción
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide, also known as BAY 41-2272, is a chemical compound that has been widely used in scientific research for its potential therapeutic applications.
Mecanismo De Acción
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 works by activating the enzyme soluble guanylate cyclase (sGC), which leads to the production of cyclic guanosine monophosphate (cGMP). This molecule then activates downstream pathways that lead to vasodilation, anti-inflammatory effects, and neuroprotection.
Biochemical and Physiological Effects
This compound 41-2272 has been shown to have a number of biochemical and physiological effects, including vasodilation, anti-inflammatory effects, and neuroprotection. It has been found to increase the production of cGMP in various tissues, leading to relaxation of smooth muscle cells and vasodilation. Additionally, it has been found to reduce the production of pro-inflammatory cytokines and increase the production of anti-inflammatory cytokines, leading to a decrease in inflammation. Finally, it has been found to have neuroprotective effects, including the ability to reduce neuronal damage and improve cognitive function.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of using N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 in lab experiments is its specificity for sGC, which makes it a useful tool for studying the role of this enzyme in various physiological processes. Additionally, its vasodilatory and anti-inflammatory effects make it a useful tool for studying cardiovascular and inflammatory diseases. However, one limitation of using this compound 41-2272 is its relatively short half-life, which can make it difficult to maintain a consistent level of the compound in experiments over a long period of time.
Direcciones Futuras
There are a number of potential future directions for research on N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272. One area of interest is its potential use in the treatment of neurological disorders, such as Alzheimer's disease and multiple sclerosis. Additionally, there is interest in developing new compounds that are more potent and selective for sGC than this compound 41-2272. Finally, there is potential for using this compound 41-2272 in combination with other drugs to enhance its therapeutic effects and reduce its side effects.
Conclusion
In conclusion, this compound 41-2272 is a chemical compound that has been widely used in scientific research for its potential therapeutic applications. Its vasodilatory, anti-inflammatory, and neuroprotective effects make it a useful tool for studying a variety of physiological processes. While there are some limitations to its use in lab experiments, there are also a number of potential future directions for research on this compound.
Aplicaciones Científicas De Investigación
N-bicyclo[2.2.1]hept-2-yl-4-[(ethylsulfonyl)amino]benzamide 41-2272 has been extensively studied for its potential therapeutic applications in various fields of medicine, including cardiovascular, respiratory, and neurological diseases. It has been shown to have vasodilatory properties, which make it a potential treatment for pulmonary hypertension and other cardiovascular diseases. Additionally, it has been found to have anti-inflammatory and neuroprotective effects, which could make it a potential treatment for neurological disorders such as Alzheimer's disease and multiple sclerosis.
Propiedades
IUPAC Name |
N-(2-bicyclo[2.2.1]heptanyl)-4-(ethylsulfonylamino)benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3S/c1-2-22(20,21)18-14-7-5-12(6-8-14)16(19)17-15-10-11-3-4-13(15)9-11/h5-8,11,13,15,18H,2-4,9-10H2,1H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MCWVISRVZDGKFF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)NC1=CC=C(C=C1)C(=O)NC2CC3CCC2C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-[3-(5-methyl-2-nitrophenoxy)propyl]-1H-imidazole hydrochloride](/img/structure/B4400022.png)
![3-{[(2-methyl-5-nitrophenyl)amino]carbonyl}phenyl acetate](/img/structure/B4400030.png)
![1-methyl-4-[2-(3-nitrophenoxy)ethyl]piperazine hydrochloride](/img/structure/B4400036.png)


![1-[3-(allyloxy)benzoyl]-4-methylpiperidine](/img/structure/B4400066.png)
![5-[(diethylamino)sulfonyl]-2-methyl-N-3-pyridinylbenzamide](/img/structure/B4400068.png)

![4-{[4-(2-fluorophenyl)-1-piperazinyl]carbonyl}phenyl propionate](/img/structure/B4400080.png)
![methyl 5-methyl-2-(methylthio)-7-(2-thienyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B4400087.png)
![1-methyl-4-[4-(2-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400093.png)
![1-methyl-4-[4-(4-propoxyphenoxy)butyl]piperazine hydrochloride](/img/structure/B4400118.png)

